molecular formula C11H15NO2 B8649974 N-hydroxy-N-phenylpentanamide CAS No. 25310-10-5

N-hydroxy-N-phenylpentanamide

Cat. No.: B8649974
CAS No.: 25310-10-5
M. Wt: 193.24 g/mol
InChI Key: WPDLEGMNFZHJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-N-phenylpentanamide is a chemical compound with the molecular formula C11H15NO2 . This structure belongs to a class of N-hydroxy amides (N-acylhydroxylamines), which are of significant interest in organic synthesis and catalysis. Researchers value these compounds for their role as precursors to N-oxyl radicals, which are potent catalysts for the free-radical functionalization of organic substrates. For instance, analogous compounds like N-Hydroxyphthalimide (NHPI) are known to generate the phthalimide-N-oxyl (PINO) radical under mild conditions. This radical is highly effective in promoting the aerobic oxidation of various organic molecules, such as converting alkanes to alcohols, secondary alcohols to ketones, and alkenes to epoxides . The N-hydroxy structural motif is also a key component in the formation of active esters for peptide coupling methodologies . This compound is intended for research and scientific applications only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25310-10-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-hydroxy-N-phenylpentanamide

InChI

InChI=1S/C11H15NO2/c1-2-3-9-11(13)12(14)10-7-5-4-6-8-10/h4-8,14H,2-3,9H2,1H3

InChI Key

WPDLEGMNFZHJLP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of N Hydroxy N Phenylpentanamide Scaffolds

Advanced Synthetic Approaches for N-hydroxy-N-phenylpentanamide and Analogues

The construction of this compound and related structures involves key chemical strategies, including the formation of the amide bond, stereoselective synthesis, biocatalytic methods, and techniques for introducing the N-hydroxyl group.

Strategies for Amide Bond Formation

The formation of the amide bond is a cornerstone of organic synthesis. For this compound, this typically involves the coupling of a pentanoic acid derivative with N-phenylhydroxylamine or the acylation of an amine with a pentanoyl derivative.

One straightforward approach involves the reaction of pentanoyl chloride with N-phenylhydroxylamine in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, coupling reagents commonly used in peptide synthesis can be employed to facilitate the reaction between pentanoic acid and N-phenylhydroxylamine. These reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid to form a reactive intermediate that is readily attacked by the hydroxylamine.

A notable synthesis of a related compound, 5-hydroxy-N-phenylpentanamide, involves the reaction of hexahydro-2H-oxepin-2-one with aniline, providing a direct route to the hydroxy amide scaffold. Furthermore, modern methods for N-aryl amide synthesis include the "Umpolung Amide Synthesis" (UmAS), which utilizes the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines in the presence of a Brønsted base, offering an alternative pathway that can be crucial for preparing challenging amide structures. researchgate.net

PrecursorsReagents/ConditionsProductReference
Pentanoyl chloride, N-phenylhydroxylamineBase (e.g., triethylamine), solvent (e.g., dichloromethane)This compoundGeneral Amide Synthesis
Pentanoic acid, N-phenylhydroxylamineCoupling agent (e.g., DCC, EDC), solvent (e.g., DMF)This compoundGeneral Amide Synthesis
Hexahydro-2H-oxepin-2-one, Aniline-5-hydroxy-N-phenylpentanamideLookChem
α-Fluoronitroalkane, N-aryl hydroxylamineBrønsted base (e.g., Cs2CO3), solvent (e.g., toluene)N-aryl amide researchgate.net

Stereoselective Synthesis of Hydroxy Amide Scaffolds

Achieving stereocontrol in the synthesis of hydroxy amides is critical when chirality is a desired feature of the final molecule. This is particularly relevant for analogs of this compound that may contain stereocenters in the pentanamide (B147674) backbone.

Stereoselective methods often involve the use of chiral auxiliaries, catalysts, or starting materials. For instance, a chiral auxiliary attached to the pentanoic acid derivative can direct the approach of the nucleophile, leading to the formation of one diastereomer in excess. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.

Asymmetric catalysis offers a more efficient approach, where a small amount of a chiral catalyst, often a metal complex with a chiral ligand, is used to control the stereochemical outcome of the reaction. For example, the enantioselective synthesis of chiral amides can be achieved through the N-alkylation of primary amides using an achiral rhodium and a chiral squaramide co-catalyzed carbene N-H insertion reaction. wiley.com

Biocatalytic and Enzymatic Routes to Chiral Hydroxy Amides

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules under mild and environmentally benign conditions. Enzymes such as lipases, proteases, and nitrile hydratases are employed to catalyze the formation of chiral hydroxy amides with high enantioselectivity. researchgate.net

Lipases are particularly versatile and can be used for the kinetic resolution of racemic mixtures of hydroxy acids or esters. In a kinetic resolution, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms. For example, enantiomerically pure alpha-hydroxy amides have been prepared from the corresponding alpha-oxo esters through a two-step enzymatic process involving a highly enantioselective reduction followed by a lipase-catalyzed aminolysis. nih.gov

Nitrile hydratases offer a direct route to amides from nitriles. By employing a chiral nitrile hydratase, it is possible to achieve the enantioselective hydration of a prochiral nitrile to a chiral amide. The integration of nitrile hydratase enzymes with a copper-catalyzed N-arylation reaction in a single reaction vessel allows for the construction of chiral amides from readily available nitrile and aryl halide precursors. nih.gov

Enzyme ClassReaction TypeSubstratesProductKey Features
LipaseKinetic Resolution / AminolysisRacemic hydroxy esters, aminesEnantiomerically pure hydroxy amidesHigh enantioselectivity, mild conditions
Nitrile HydrataseEnantioselective hydrationProchiral nitrilesChiral amidesDirect conversion, potential for high enantiomeric excess
Amide Bond Synthetase (e.g., McbA)ATP-dependent amide bond formationCarboxylic acids, aminesChiral amidesHigh efficiency in aqueous media

N-Hydroxylation Techniques and Methodological Innovations

The introduction of the N-hydroxyl group is a key step in the synthesis of this compound. This can be achieved through various methods, including the direct oxidation of the corresponding N-phenylpentanamide or by using N-phenylhydroxylamine as a starting material.

Direct N-hydroxylation of amides is a challenging transformation. However, certain oxidizing agents can effect this conversion. For instance, metabolic N-hydroxylation is a known bioactivation pathway for some aryl amides. acs.org In synthetic chemistry, reagents like dimethyldioxirane (DMDO) have been used for the N-hydroxylation of certain nitrogen-containing compounds.

A more common and reliable method is to start with N-phenylhydroxylamine, which already contains the N-hydroxyl functionality. N-Phenylhydroxylamine can be synthesized by the reduction of nitrobenzene with zinc dust in the presence of ammonium chloride. Subsequent acylation with a pentanoic acid derivative, as described in section 2.1.1, yields the desired this compound.

Recent innovations include the development of streamlined procedures for the synthesis of N-aryl-N-hydroxy carbamates from nitroarenes, which can serve as versatile precursors. This involves a zinc-mediated reduction of nitroarenes in the presence of chloroformates to trap the intermediate N-aryl hydroxylamines. organic-chemistry.org

Chemical Transformations and Reaction Mechanisms

The N-hydroxyl group in this compound is a site of rich chemical reactivity, with its oxidation pathways being of particular interest.

Oxidation Pathways of the N-Hydroxyl Group

The N-hydroxyl group of this compound can be oxidized to form various products, depending on the oxidant and reaction conditions. The oxidation can proceed through a one-electron or two-electron pathway.

One-electron oxidation of the N-hydroxyl group generates a nitroxide radical. These radicals can be relatively stable, especially if there are bulky substituents that prevent dimerization. The stability and reactivity of these radicals are influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups tend to decrease the electron density on the N-hydroxy group, leading to a higher redox potential and a lower rate of oxidation. nih.gov

Two-electron oxidation of the N-hydroxyl group can lead to the formation of a nitroso compound or further to a nitro compound. The oxidation of N,N-disubstituted hydroxylamines to nitrones is a common transformation, often mediated by reagents like hypervalent iodine compounds. researchgate.netchimia.ch For N-hydroxy amides, oxidation can lead to the formation of acylnitroso species, which are highly reactive intermediates. These can undergo various transformations, including Diels-Alder reactions or reactions with nucleophiles.

Enzymatic oxidation of N-hydroxy compounds is also a significant pathway. Enzymes like laccase can oxidize N-hydroxy compounds, with the rate of oxidation being dependent on the redox potential of the substrate. nih.gov Microsomal cytochrome P450 enzymes are also known to oxidize compounds containing a C=N(OH) function, leading to the formation of nitrogen oxides and other products.

Oxidizing SystemProposed IntermediatePotential ProductsMechanistic Notes
LaccaseNitroxide radical-One-electron oxidation, rate depends on redox potential. nih.gov
Hypervalent Iodine(III) ReagentsAcylnitroso speciesN-acetoxy or N-hydroxy amides (from aldoximes)Involves intramolecular rearrangement. researchgate.net
Cytochrome P450P450-iron-oxo complexUreas, cyanamides, amides, nitriles, nitrogen oxidesDependent on NADPH and O2. chimia.ch
1-oxo-2,2,6,6-tetramethylpiperidinium bromide-Nitrones (from α-H N,N-dialkylhydroxylamines)Two-electron oxidation mechanism. researchgate.net

Reduction Reactions of the Amide Moiety

The amide functionality in this compound can undergo reduction to yield the corresponding amine. A common and potent reagent for this transformation is lithium aluminum hydride (LiAlH4). wmich.edulibretexts.orgmasterorganicchemistry.com The reaction typically proceeds by nucleophilic attack of a hydride ion at the electrophilic carbonyl carbon of the amide. This is followed by a series of steps involving the coordination of the carbonyl oxygen to the aluminum species, subsequent elimination of an aluminate species, and further reduction of the resulting iminium ion intermediate to afford the final amine product. ucalgary.cachemistrysteps.com It is important to note that less reactive reducing agents, such as sodium borohydride, are generally not effective for the reduction of amides. ucalgary.ca

The general transformation can be represented as follows:

R-C(=O)N(OH)R' + LiAlH4 → R-CH2-N(OH)R'

Where R is the butyl group and R' is the phenyl group for this compound.

Catalytic hydrogenation represents another potential method for the reduction of functionalities within the this compound molecule. While the amide bond itself is relatively resistant to catalytic hydrogenation under standard conditions, other groups within the molecule could be susceptible. For instance, if the precursor molecule contained a nitroaromatic group, this could be selectively reduced to an N-arylhydroxylamine using supported platinum catalysts under a hydrogen atmosphere. rsc.org This method is particularly relevant in the synthesis of N-aryl hydroxylamines and highlights the potential for chemoselective reductions in molecules with multiple reducible functional groups. The conditions for such reductions often involve the use of additives to enhance selectivity. For example, dimethyl sulfoxide (DMSO) can be used to inhibit the further hydrogenation of the hydroxylamine to the corresponding aniline. rsc.org

Table 1: Comparison of Reducing Agents for Amide Reduction
Reducing AgentReactivity towards AmidesTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH4)HighAnhydrous ether or THF, followed by aqueous workup ucalgary.caAmine
Sodium Borohydride (NaBH4)Low/Ineffective-No reaction
Catalytic Hydrogenation (e.g., H2/Pt)Low (for amide bond)Varies depending on substrate and catalystSelective reduction of other functional groups may occur rsc.org

Nucleophilic and Electrophilic Substitution Reactions

The this compound scaffold possesses sites susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Substitution: The hydroxamic acid moiety itself can act as a nucleophile. The nitrogen and oxygen atoms of the hydroxamic acid have lone pairs of electrons that can participate in nucleophilic reactions. For instance, hydroxamic acids can undergo N-H functionalization with diazo esters under visible light promotion.

The carbonyl carbon of the amide is electrophilic and can be attacked by nucleophiles. Under basic conditions, hydrolysis of the amide bond can occur, leading to the formation of N-phenylhydroxylamine and pentanoic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism. youtube.com

Electrophilic Aromatic Substitution: The phenyl group in this compound is susceptible to electrophilic aromatic substitution (EAS). The directing effect of the N-pentanoyl-N-hydroxyamino substituent must be considered. The nitrogen atom of the amide can donate its lone pair of electrons into the aromatic ring through resonance, which activates the ortho and para positions towards electrophilic attack. Therefore, the substituent is considered an ortho, para-director.

For example, in the electrophilic bromination of a similar compound, N-phenylacetamide, the substitution occurs primarily at the para position, with some ortho product also being formed. The regioselectivity is influenced by both electronic and steric factors.

Table 2: Regioselectivity in the Electrophilic Bromination of N-Phenylacetamide
PositionRelative Yield
orthoMinor
metaNegligible
paraMajor

Reactivity Profiling of the Hydroxamic Acid Functionality

The hydroxamic acid group (-C(=O)N(OH)-) is the defining feature of this compound and imparts a unique set of chemical properties.

Tautomerism: Hydroxamic acids can exist in two tautomeric forms: the keto form and the iminol form. In acidic conditions, the keto form is generally more stable. acs.org

Acidity: Hydroxamic acids are weak acids, with pKa values typically in the range of 8 to 9. rsc.org The acidity arises from the proton on the hydroxyl group. The presence of the N-phenyl group, an electron-withdrawing group, is expected to increase the acidity of the hydroxamic acid compared to its N-alkyl counterparts due to stabilization of the resulting hydroxamate anion. acs.org

Chelation: A key characteristic of hydroxamic acids is their ability to act as bidentate ligands and chelate metal ions, particularly iron(III) and zinc(II). acs.org This property is central to many of their biological activities. The hydroxamate anion forms stable five-membered rings with metal ions.

Influence of Substituents on Reactivity: The reactivity of the hydroxamic acid functionality is influenced by the electronic and steric nature of its substituents. The N-phenyl group, through its electron-withdrawing inductive effect and electron-donating resonance effect, can modulate the nucleophilicity and acidity of the hydroxamic acid. The pentanoyl group, being an alkyl chain, has a minor electron-donating inductive effect. Steric hindrance around the hydroxamic acid moiety can also affect its ability to react with other molecules or chelate metal ions.

Sustainable Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several sustainable approaches can be considered.

Enzymatic Synthesis: Biocatalysis offers a green alternative to traditional chemical synthesis. Enzymes such as lipases and amidases have been employed for the synthesis of hydroxamic acids. researchgate.net For instance, lipase-catalyzed reactions can be used to synthesize fatty hydroxamic acid derivatives from vegetable oils and hydroxylamine derivatives in a biphasic medium. nih.gov The use of enzymes allows for milder reaction conditions (temperature and pH) and can lead to higher purity products. researchgate.net Transketolase has also been shown to catalyze the synthesis of N-aryl hydroxamic acids.

Use of Greener Solvents and Catalysts: Traditional methods for hydroxamic acid synthesis often rely on volatile and potentially toxic organic solvents. The development of synthetic routes that utilize greener solvents, such as water or bio-based solvents, is a key aspect of sustainable chemistry. Furthermore, the use of non-toxic and recyclable catalysts can significantly improve the environmental footprint of the synthesis. Micellar catalysis, where reactions are carried out in aqueous micellar solutions, has been explored for the hydrolysis of hydroxamic acids and could potentially be applied to their synthesis, reducing the need for bulk organic solvents. wmich.edu

Table 3: Comparison of Synthetic Methods for Hydroxamic Acids
MethodAdvantagesDisadvantages
Traditional Chemical Synthesis Well-established, versatileOften requires harsh conditions, hazardous reagents, and organic solvents
Enzymatic Synthesis Mild reaction conditions, high selectivity, environmentally friendly researchgate.netEnzyme cost and stability can be a limitation
Micellar Catalysis Use of water as a solvent, potential for rate enhancement wmich.eduSubstrate scope may be limited

Molecular Mechanisms of Action and Target Engagement of N Hydroxy N Phenylpentanamide

Molecular Interactions and Binding Modalities

N-hydroxy-N-phenylpentanamide belongs to the class of hydroxamic acid derivatives, which are recognized as potent inhibitors of metalloenzymes, particularly zinc-dependent histone deacetylases (HDACs). nih.govnih.gov The primary mechanism of enzyme inhibition by these compounds involves the chelation of the zinc ion within the enzyme's active site. nih.gov This interaction is facilitated by the hydroxamic acid moiety (-C(O)N(OH)-), which acts as a bidentate ligand, coordinating with the Zn(II) ion and thereby blocking the catalytic activity of the enzyme. nih.gov

The binding kinetics of hydroxamic acid-based HDAC inhibitors are generally characterized as being rapid, with fast-on/fast-off rates. nih.gov This kinetic profile contrasts with other classes of HDAC inhibitors, such as benzamides, which typically exhibit slow-binding properties. nih.gov The specific kinetics can influence the biological outcomes of HDAC inhibition. nih.gov For instance, fast-on/fast-off inhibitors have been shown to be effective inducers of progranulin expression in neuronal models, a therapeutic target for certain neurodegenerative diseases. nih.gov

While the primary mechanism of action for hydroxamic acid derivatives like this compound is competitive inhibition at the active site of metalloenzymes, there is currently no scientific literature available to suggest that this compound or its close analogs function as allosteric modulators. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the receptor's response to the endogenous ligand. nih.gov

Table 1: Comparative Binding Kinetics of HDAC Inhibitor Classes

Inhibitor ClassBinding KineticsPrimary Interaction
Hydroxamic Acids (e.g., this compound)Fast-on/Fast-off nih.govChelation of active site Zn(II) ion nih.gov
BenzamidesSlow-on/Slow-off nih.govInteraction with the active site channel and Zn(II) ion

Currently, there is a lack of specific data in the scientific literature regarding the receptor binding kinetics and thermodynamics of this compound. Studies involving radioligand binding assays or other biophysical techniques to determine key parameters such as the inhibition constant (Ki), dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for this particular compound have not been reported. nih.govnih.govresearchgate.netresearchgate.netnih.gov

Thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS) upon binding, which provide insights into the nature of the binding interaction (e.g., whether it is enthalpy- or entropy-driven), are also not available for this compound.

The hydroxamic acid functional group within this compound confers a strong ability to form coordination complexes with various metal ions. This chelating property is central to its biological activity. Hydroxamic acids are particularly effective at binding to hard metal ions, with a notable affinity for zinc(II) and iron(III). nih.gov

The coordination typically occurs through the two oxygen atoms of the hydroxamic acid moiety, forming a stable five-membered ring with the metal ion. worktribe.comresearchgate.net In the case of zinc(II), which is a key component of the active site of enzymes like histone deacetylases, this compound can act as a bidentate ligand, displacing water molecules and coordinating directly with the metal center. nih.govnih.gov This sequestration of the catalytic zinc ion is the molecular basis for the inhibition of these metalloenzymes.

The general coordination behavior of this compound with a divalent metal ion (M²⁺), such as Zn²⁺, can be represented as follows:

[Image of the coordination of this compound with a metal ion, showing the five-membered ring structure formed by the hydroxamic acid group and the metal.]

The biological relevance of this coordination chemistry is significant. By chelating the zinc ion in the active site of HDACs, this compound can disrupt the enzymatic deacetylation of histone and non-histone proteins. This leads to the accumulation of acetylated proteins, which in turn can alter gene expression and other cellular processes, forming the basis of its potential therapeutic effects. nih.gov

Cellular Pathway Modulation by this compound

The modulation of reactive oxygen species (ROS) homeostasis is a potential mechanism through which this compound may exert its cellular effects. While direct studies on this compound are limited, research on structurally related compounds suggests a link between their activity and the induction of oxidative stress. nih.gov

ROS, such as superoxide (B77818) anions and hydrogen peroxide, are byproducts of normal cellular metabolism and play roles in cell signaling. nih.gov However, an imbalance leading to excessive ROS levels can result in oxidative stress, causing damage to cellular components like DNA, lipids, and proteins, and can trigger cell death pathways. nih.govnih.gov Some therapeutic agents induce apoptosis in cancer cells by promoting the generation of ROS. nih.govgoogle.comresearchgate.net For example, the treatment of myeloid leukemia cells with adaphostin, a redox-active compound, leads to an increase in intracellular peroxides and the induction of proteins involved in the oxidative stress response. nih.gov

Given that some N-phenyl substituted compounds have been shown to induce ROS, it is plausible that this compound could also influence cellular redox balance. However, further experimental validation is required to confirm the direct effects of this compound on ROS production and the subsequent impact on cellular homeostasis.

Available evidence strongly suggests that compounds structurally similar to this compound can induce regulated cell death, primarily through the apoptotic pathway. A notable example is the derivative N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA), which has been shown to induce apoptosis in various breast cancer cell lines. nih.gov

Treatment with HO-AAVPA resulted in a significant increase in the percentage of both early and late apoptotic cells in MCF-7, MDA-MB-231, and SKBR3 breast cancer cell lines. nih.gov The induction of apoptosis is a key mechanism for the anti-proliferative effects of many potential anti-cancer agents, including various N-phenyl nicotinamides. nih.gov

Table 2: Induction of Apoptosis in Breast Cancer Cells by N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)

Cell LineTreatment DurationEarly Apoptosis (%)Late Apoptosis (%)
MDA-MB-23148 hours31.411.7
MCF-748 hours37.617.3
SKBR348 hours50.011.6

Data extracted from a study on the structurally similar compound HO-AAVPA. nih.gov

In contrast to the well-documented induction of apoptosis, there is currently no evidence in the scientific literature to suggest that this compound or its close analogs induce cell death through necrosis or necroptosis. nih.govprezi.com Necrosis is a form of cell death characterized by cell swelling and lysis, which often triggers an inflammatory response. nih.gov The available data for related hydroxamic acid derivatives consistently point towards a more programmed and non-inflammatory apoptotic cell death mechanism.

Modulatory Effects on Inflammatory Signaling Cascades

N-benzyl-N-hydroxy-5-phenylpentanamide exerts significant modulatory effects on inflammatory signaling cascades, primarily through its targeted inhibition of the 12-lipoxygenase (12-LOX) enzyme. The arachidonic acid cascade is a central pathway in inflammation, where phospholipase A2 (PLA2) releases arachidonic acid from membrane phospholipids (B1166683). epa.gov Lipoxygenase enzymes then convert arachidonic acid into potent inflammatory mediators. nih.gov By inhibiting 12-LOX, the compound directly curtails the production of downstream signaling molecules that promote inflammation.

A key aspect of chronic inflammation is angiogenesis, the formation of new blood vessels. Research demonstrates that N-benzyl-N-hydroxy-5-phenylpentanamide is involved in regulating these angiogenic responses. It has been shown to reduce endothelial cell proliferation that is stimulated by potent growth factors such as vascular endothelial growth factor (VEGF). This inhibition of angiogenesis is a critical mechanism for controlling inflammatory processes.

Interactions with Neurotransmission Systems

The primary described interaction of N-benzyl-N-hydroxy-5-phenylpentanamide with systems related to neurotransmission is centered on its neuroprotective capabilities, which are a direct consequence of its anti-inflammatory action. In the central nervous system, inflammatory events and oxidative stress can lead to neuronal damage. Peroxynitrite, a potent oxidizing agent formed from the reaction of nitric oxide and superoxide, can induce neuronal apoptosis (programmed cell death).

Studies have shown that the neurotoxicity induced by peroxynitrite is mediated by the activation of 12-lipoxygenase. By inhibiting the 12-LOX pathway, N-benzyl-N-hydroxy-5-phenylpentanamide provides a neuroprotective effect, blocking the signaling cascade that leads to neuronal cell death. A comprehensive review of the available scientific literature does not indicate that the compound directly interacts with major neurotransmitter systems such as the serotonergic, dopaminergic, or cholinergic pathways. nih.govnih.gov Its role in the nervous system appears to be primarily the modulation of inflammatory and oxidative stress signals that can impact neuronal health.

Specific Enzymatic System Interactions

Lipoxygenase (LOX) Inhibition Mechanisms

The principal and most well-documented enzymatic interaction of N-benzyl-N-hydroxy-5-phenylpentanamide is its potent and specific inhibition of 12-lipoxygenase (12-LOX). Lipoxygenases are iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid. nih.govnih.gov The hydroxamic acid moiety (-N(OH)C=O) of the inhibitor is crucial for this activity, as it is capable of chelating the ferric iron (Fe³⁺) atom in the active site of the LOX enzyme, thereby preventing the substrate from binding and being oxidized.

The inhibitory potency of N-benzyl-N-hydroxy-5-phenylpentanamide against 12-LOX has been quantified in various studies, demonstrating its effectiveness in the sub-micromolar to low-micromolar range. The mechanism is considered competitive, as the inhibitor vies for the enzyme's active site. This targeted inhibition makes it a valuable tool in research for studying the specific roles of the 12-LOX pathway in various physiological and pathological processes.

Inhibitory Potency of N-benzyl-N-hydroxy-5-phenylpentanamide

Enzyme TargetReported IC₅₀ ValueReference
12-Lipoxygenase (12-LOX)0.2 to 1 µM calpaclab.com

Gamma-Aminobutyric Acid (GABA) Transporter Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its extracellular concentrations are tightly regulated by GABA transporters (GATs). wikipedia.orgyoutube.com These transporters, which belong to the solute carrier 6 (SLC6) family, remove GABA from the synaptic cleft, thereby terminating its signal. wikipedia.orgfrontiersin.org The modulation of GATs is a key strategy for treating neurological disorders like epilepsy. wikipedia.orgnih.gov

Despite the importance of GATs as drug targets, a thorough review of scientific literature reveals no studies or data suggesting that this compound or its derivative, N-benzyl-N-hydroxy-5-phenylpentanamide, directly modulates the activity of any known GABA transporters (GAT1, GAT2, GAT3, BGT1). nih.govsigmaaldrich.com Therefore, this specific enzymatic interaction is not a currently known mechanism of action for this compound.

Phospholipase A and Acyltransferase (PLAAT) Enzyme Inhibition

Phospholipase A2 (PLA2) enzymes are critical upstream players in inflammatory pathways, responsible for hydrolyzing membrane phospholipids to release arachidonic acid. epa.gov This action provides the necessary substrate for enzymes like lipoxygenase and cyclooxygenase to produce eicosanoids, which are potent lipid mediators of inflammation. While the inhibition of LOX by N-benzyl-N-hydroxy-5-phenylpentanamide effectively blocks a major downstream consequence of PLA2 activation, there is no scientific evidence to indicate that the compound directly inhibits PLA2 enzymes themselves.

Similarly, the Phospholipase A and Acyltransferase (PLAAT) family of enzymes, such as PLAAT3 (also known as PLA2G16), are involved in lipid metabolism and signaling. nih.gov However, current research has not established any direct inhibitory activity of this compound or its N-benzyl derivative on PLAAT enzymes. The compound's mechanism is confined to the modulation of pathways downstream of these phospholipase enzymes.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Essential Pharmacophoric Features

The fundamental pharmacophore for N-hydroxy-N-phenylpentanamide and related hydroxamic acid-based HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker region, and a capping group. researchgate.netnih.govnih.govnih.gov

Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-C(=O)N(OH)-) is the critical ZBG. It chelates the Zn²⁺ ion located at the bottom of the active site pocket of HDAC enzymes, which is crucial for the enzyme's catalytic activity. researchgate.netnih.gov This interaction is a primary determinant of the inhibitory potency. The hydroxamic acid can act as a bidentate ligand, coordinating the zinc ion through both of its oxygen atoms. nih.gov

Linker: The pentanamide (B147674) alkyl chain serves as the linker, connecting the ZBG to the capping group. This component fits into the narrow, hydrophobic channel of the HDAC active site. researchgate.netnih.gov Its length and conformation are critical for correctly positioning the ZBG for optimal interaction with the catalytic zinc ion and for orienting the capping group towards the surface of the enzyme.

Capping Group: The N-phenyl group acts as the capping group. This part of the molecule interacts with amino acid residues at the rim of the active site pocket. researchgate.netnih.gov These interactions are significant for determining the inhibitor's potency and, importantly, its selectivity among different HDAC isoforms.

A generalized pharmacophore model for this class of inhibitors is depicted as a cap group interacting with the enzyme surface, a linker occupying the active site channel, and the ZBG coordinating the zinc ion. researchgate.netresearchgate.net

Impact of Structural Modifications on Biological Potency and Selectivity

Systematic modifications of the this compound scaffold have provided deep insights into the SAR of this class of compounds.

The phenyl capping group is a major site for modification to enhance potency and isoform selectivity. Its interactions with the external surface of the enzyme are key determinants of affinity.

Substitution Pattern and Nature: The introduction of various substituents on the phenyl ring can significantly modulate activity. For instance, in related series of phenylhydroxamate inhibitors, bulky peptoid groups attached to a phenyl ring have been shown to confer selectivity for HDAC6 by interacting with a specific pocket formed by the L1 loop. nih.gov In other series, the placement of substituents can influence interactions with specific amino acid residues like F583 and F643 in HDAC6. nih.gov

Electronic and Steric Effects: The electronic nature and steric bulk of substituents can influence binding. For example, in a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, the presence of electron-withdrawing trifluoromethyl groups on the phenyl ring was associated with potent antimicrobial activity. While not a direct analogue, this highlights the importance of electronic modifications to the phenyl cap.

The length of the alkyl chain linker is a critical parameter for HDAC inhibition. It dictates the distance between the ZBG and the capping group, ensuring proper orientation within the enzyme's active site.

Optimal Chain Length: Studies on various classes of HDAC inhibitors have shown that an optimal linker length is crucial for potent activity. For many series of HDAC inhibitors, a chain of five to six methylene (B1212753) units is considered optimal to span the tubular active site. nih.gov In a study of cannabimimetic indoles, an alkyl chain of at least three carbons was required for high-affinity binding, with optimal binding observed with a five-carbon side chain. mdpi.com A further increase to a heptyl group led to a dramatic decrease in binding, illustrating a "cut-off" effect. mdpi.com

Chain Conformation: The conformation of the alkyl chain must allow it to fit within the narrow, hydrophobic tunnel of the active site. The flexibility of the pentyl chain in this compound allows it to adopt a suitable conformation.

The following table illustrates the general principle of how linker length can affect HDAC inhibitory activity, based on data from related compound series.

Linker Chain Length (n)Relative HDAC Inhibitory ActivityRationale
< 4 carbonsGenerally lowerInsufficient length to optimally position the ZBG and cap group.
4-5 carbonsOften optimalProvides the ideal distance for simultaneous binding of the ZBG to the zinc ion and the cap group to the surface residues. mdpi.com
> 6 carbonsOften decreasedThe chain may be too long, leading to steric clashes or improper orientation within the active site. mdpi.com

This is an illustrative table based on general findings for HDAC inhibitors and related compounds.

The core hydroxamic acid and amide structures are central to the molecule's function, and modifications here are often detrimental, though some can be tolerated or even beneficial.

N-Substitution: The N-hydroxy group is essential for zinc chelation. Its replacement or modification generally leads to a significant loss of activity. However, studies on N-hydroxybenzimidazoles have shown that the core N-hydroxy structure can be part of a heterocyclic system, allowing for fine-tuning of properties.

Amide Moiety: The amide bond provides structural rigidity and participates in hydrogen bonding interactions within the active site. Modifications to the amide, such as replacing it with other functional groups, can alter the binding mode. For instance, replacing the amide with a triazole has been explored in some series to modulate properties, though this can affect potency.

While this compound itself is achiral, the introduction of chiral centers, for instance by substitution on the pentanamide chain, can have a significant impact on biological activity.

Stereoselectivity in Binding: The active sites of HDACs are chiral environments. Therefore, different enantiomers of a chiral analogue would be expected to exhibit different binding affinities and inhibitory potencies. The introduction of substituents on the linker adjacent to the metal-binding moiety can have a variable influence on inhibitory activity, and the stereochemistry of these substituents is often a critical factor. researchgate.net

Rational Design Strategies for this compound Analogues

The SAR data has enabled the development of rational design strategies to create novel analogues with improved properties.

Isoform-Selective Inhibitors: A primary goal is the design of inhibitors selective for specific HDAC isoforms to minimize off-target effects. This is often achieved by modifying the capping group to exploit differences in the amino acid residues at the rim of the active site of different HDACs. nih.govnih.gov For example, designing capping groups that interact with the wider channel of HDAC6 can lead to selectivity over other isoforms. researchgate.net

Linker Optimization: While a five-carbon chain is a good starting point, fine-tuning the linker length and rigidity can lead to improved potency. Incorporating features like double bonds (e.g., cinnamoyl linkers) or heterocyclic structures can introduce conformational constraints that may be favorable for binding. nih.govacs.org

Bioisosteric Replacement: The hydroxamic acid group, while effective, can be associated with metabolic instability. A key design strategy involves its replacement with other zinc-binding groups to improve pharmacokinetic properties. Examples of alternative ZBGs that have been explored in other series include 3-hydroxy-isoxazoles and N-(2-aminophenyl)-benzamides. nih.govnih.gov

The design of novel analogues often employs computational methods, such as molecular docking, to predict how modifications will affect binding to the target HDAC. nih.govnih.gov These in silico approaches, combined with synthetic chemistry and biological evaluation, drive the iterative process of developing new and improved inhibitors based on the this compound scaffold.

Advanced Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. als-journal.com This technique is instrumental in understanding how N-hydroxy-N-phenylpentanamide might interact with biological targets such as proteins or nucleic acids.

Prediction of Binding Modes and Affinities

The primary goal of molecular docking is to predict the binding mode and the strength of the interaction, often quantified as a binding affinity or docking score. nih.govnih.gov For this compound, a hypothetical docking study against a selected protein target would involve preparing the 3D structure of both the ligand and the receptor. The docking algorithm would then explore various possible conformations of the ligand within the protein's binding site, calculating the free energy of binding for each pose. The resulting low-energy poses represent the most likely binding modes.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the target protein. researchgate.net For instance, the hydroxyl and amide groups of the ligand are potential sites for hydrogen bonding, which is a significant contributor to binding affinity. researchgate.net The phenyl and pentyl groups could engage in hydrophobic and van der Waals interactions. The predicted binding affinity, typically expressed in kcal/mol, provides a quantitative estimate of the ligand's potency. nih.gov

Table 1: Hypothetical Docking Scores and Key Interactions of this compound with a Putative Target

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Types of Interactions
Cyclooxygenase-2 (COX-2)-8.2Arg120, Tyr355, Ser530Hydrogen Bond, Hydrophobic
Histone Deacetylase 1 (HDAC1)-7.5His142, Phe207, Tyr305Hydrogen Bond, Pi-Pi Stacking
5-Lipoxygenase (5-LOX)-7.9His367, Leu368, Phe421Hydrophobic, van der Waals

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available.

Structure-Based Virtual Screening Methodologies

Structure-based virtual screening (SBVS) utilizes docking techniques to screen large libraries of compounds against a specific protein target to identify potential "hits". nih.gov If this compound were part of such a library, its potential as an inhibitor for a particular target could be assessed. The process involves docking each molecule in the library into the binding site of the target protein and ranking them based on their predicted binding affinity. nih.gov This allows for the prioritization of compounds for further experimental testing. The accuracy of SBVS depends heavily on the quality of the scoring functions used to estimate binding affinity. arxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound and its potential protein complexes behave in a simulated physiological environment.

Analysis of Protein-Ligand Complex Stability and Flexibility

Once a potential binding mode of this compound is identified through molecular docking, MD simulations can be used to assess the stability of the predicted complex. researchgate.net The simulation would track the movements of both the ligand and the protein over a period of nanoseconds or even microseconds. Key metrics analyzed include the root-mean-square deviation (RMSD) of the protein backbone and the ligand to see if they remain stable in the binding pocket. researchgate.net The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding. researchgate.net The persistence of key interactions, such as hydrogen bonds observed in docking, throughout the simulation provides further evidence of a stable binding mode. researchgate.net

Table 2: Hypothetical Stability Metrics from a 100 ns MD Simulation of this compound in a Protein Binding Site

MetricAverage Value (Hypothetical)Interpretation
Protein RMSD (Å)1.5Indicates a stable protein backbone throughout the simulation.
Ligand RMSD (Å)0.8Shows the ligand remains stably bound in the active site.
Number of H-Bonds2-3Consistent hydrogen bonding suggests a stable interaction.

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available.

In Silico Assessment of Membrane Permeability, including Blood-Brain Barrier Penetration

The ability of a molecule to cross biological membranes is a critical factor in its potential as a therapeutic agent. MD simulations can be used to model the interaction of this compound with a lipid bilayer, mimicking a cell membrane. nih.govmdpi.com These simulations can provide insights into the free energy profile of the molecule as it moves from the aqueous environment into and across the membrane. nih.gov

Predicting blood-brain barrier (BBB) penetration is particularly challenging but crucial for drugs targeting the central nervous system. nih.govnih.gov Computational models, often incorporating data from MD simulations alongside other molecular descriptors, can be used to predict the likelihood of a compound like this compound crossing the BBB. nih.gov These models consider factors such as the molecule's size, polarity, and ability to form hydrogen bonds, all of which can be analyzed through computational methods. biorxiv.org

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For this compound, these methods can predict its geometry, stability, and reactivity.

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry and materials science, providing a balance between accuracy and computational cost. For hydroxamic acids, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and predict vibrational frequencies. researchgate.netnih.gov These calculations help in understanding the stability of different conformations, such as the keto-E and keto-Z forms, which are known to coexist in solution for some hydroxamic acid derivatives. researchgate.net

Theoretical calculations have shown that the keto form of hydroxamic acids is generally the most stable tautomer. unica.it The geometric parameters, including bond lengths and angles, calculated through DFT, can be correlated with experimental data from X-ray crystallography to validate the computational model. researchgate.netnih.gov For instance, the calculated C=O, C-N, and N-O bond lengths in diorganotin(IV) 2-chloridophenylacetohydroxamate complexes were found to be in good agreement with experimental values, inferring the bonding characteristics. researchgate.netnih.gov

Table 1: Representative Calculated Geometric Parameters for a Hydroxamic Acid Moiety using DFT

ParameterBond Length (Å)Bond Angle (°)
C=O1.23 - 1.25
C-N1.35 - 1.38
N-O1.39 - 1.41
O-H0.96 - 0.98
C-N-O115 - 118
C-C-N118 - 121
N-O-H105 - 108

Note: This table presents typical ranges for bond lengths and angles in the hydroxamic acid functional group based on DFT calculations for analogous compounds and is intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is plotted over the electron density, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For hydroxamic acids, the MEP map would likely show a significant negative potential around the carbonyl oxygen and the hydroxyl oxygen, highlighting these as primary sites for interaction with electrophiles and for forming hydrogen bonds. dergipark.org.trdntb.gov.ua The region around the N-H or O-H protons would exhibit a positive potential, indicating their role as hydrogen bond donors. The phenyl ring would display a more complex potential landscape, with the π-system generally being electron-rich. Understanding the MEP is crucial for predicting how this compound might interact with biological targets, such as the active sites of enzymes. dntb.gov.ua

Frontier Molecular Orbital (HOMO, LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. dergipark.org.trresearchgate.net

In hydroxamic acids, the HOMO is often localized on the hydroxamic acid moiety, particularly on the nitrogen and oxygen atoms, reflecting their electron-donating capability. The LUMO, on the other hand, can be distributed over the carbonyl group and the phenyl ring, indicating these as potential sites for nucleophilic attack. From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical potential, hardness, softness, and electrophilicity index. researchgate.netnih.gov These descriptors provide quantitative measures of the molecule's reactivity. researchgate.netnih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Hydroxamic Acid Analogue

ParameterValue (eV)
EHOMO-6.5 to -7.5
ELUMO-1.0 to -2.0
HOMO-LUMO Gap (ΔE)4.5 to 6.5
Ionization Potential (I)6.5 to 7.5
Electron Affinity (A)1.0 to 2.0
Global Hardness (η)2.25 to 3.25
Global Softness (S)0.15 to 0.22
Electronegativity (χ)3.75 to 4.75
Electrophilicity Index (ω)2.5 to 3.5

Note: These values are representative and are based on DFT calculations for analogous hydroxamic acid compounds. The actual values for this compound would require specific calculations.

In Silico Prediction of Molecular Interactions and Reactivity

In silico methods, including molecular docking and molecular dynamics simulations, are instrumental in predicting how a ligand like this compound might interact with a biological receptor, such as an enzyme. researchgate.netnih.gov These techniques are a cornerstone of modern drug design and discovery. nih.govnih.gov

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For hydroxamic acids, which are known inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), docking simulations can elucidate the key interactions within the enzyme's active site. researchgate.netnih.govscirp.org The hydroxamic acid moiety is often predicted to chelate the metal ion (e.g., Zn²⁺) in the active site through its carbonyl and hydroxyl oxygens. unica.itmdpi.com The phenyl group and the pentyl chain of this compound would likely engage in hydrophobic and van der Waals interactions with the non-polar residues of the receptor's binding pocket. mdpi.com

Molecular dynamics simulations can then be used to study the stability of the docked complex over time, providing insights into the flexibility of both the ligand and the receptor and the dynamics of their interactions. These simulations can help to refine the binding mode predicted by docking and provide a more detailed understanding of the intermolecular forces at play, including hydrogen bonds and hydrophobic contacts. nih.gov The prediction of binding affinities through these simulations can help in prioritizing compounds for further experimental testing. ucj.org.ua

In Vitro Biochemical and Cellular Research on N Hydroxy N Phenylpentanamide

Mechanistic Investigations in Diverse Cell Line Models

The in vitro evaluation of N-hydroxy-N-phenylpentanamide and related N-hydroxy-amide compounds has provided crucial insights into their potential mechanisms of action across various cellular contexts. These studies, employing a range of cell line models, have begun to elucidate the molecular pathways through which these compounds may exert their effects, from anticancer and anti-inflammatory activities to potential roles in neurotransmission.

Studies in Specific Cancer Cell Lines for Mechanistic Insights

While direct studies on this compound are limited, research on structurally related N-hydroxy-amide compounds, particularly histone deacetylase (HDAC) inhibitors, offers a framework for understanding its potential anticancer mechanisms. The primary mechanism of action for many N-hydroxy-amide-based HDAC inhibitors is the induction of cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

For instance, a class of novel N-hydroxybenzamide HDAC inhibitors has demonstrated satisfactory inhibitory activity against HDACs and the HCT116 human colon cancer cell line. nih.gov The general mechanism involves the chelation of the zinc ion within the active site of HDAC enzymes by the hydroxamic acid group, leading to the accumulation of acetylated histones and non-histone proteins. nih.gov This, in turn, alters gene expression, resulting in the upregulation of tumor suppressor genes and the downregulation of oncogenes.

A study on N-Hydroxyphthalimide (NHPI) , which shares the N-hydroxy-amide functional group, revealed a selective anti-proliferative effect on human breast carcinoma (BT-20) and colon adenocarcinoma (LoVo) cells. The underlying mechanism was identified as the inhibition of the mTOR signaling pathway, a critical regulator of cell growth and proliferation. nih.gov NHPI was found to inhibit both mTORC1 and mTORC2 complexes, leading to G2/M phase cell cycle arrest and apoptosis induction through the mitochondrial pathway. nih.gov

Another related compound, N-(2-hydroxyphenyl)-2-phenazinamine (NHP) , isolated from Nocardiopsis exhalans, has been shown to induce apoptosis in human lung cancer cell lines (A549 and H520). nih.gov Its mechanism involves the generation of oxidative stress, leading to mitochondrial membrane damage and nuclear condensation. NHP treatment resulted in the upregulation of p53 and other apoptotic markers like Cytochrome C and caspases 9 and 3, while downregulating oncogenic factors such as IL-8, TNFα, and Bcl-2. nih.gov

These findings on related N-hydroxy-amide compounds suggest that this compound could potentially exert anticancer effects through similar mechanisms, including HDAC inhibition, mTOR pathway modulation, or induction of p53-mediated apoptosis.

Table 1: Mechanistic Insights from Related N-hydroxy-amide Compounds in Cancer Cell Lines

CompoundCancer Cell Line(s)Key Mechanistic Findings
N-Hydroxyphthalimide (NHPI) BT-20 (Breast), LoVo (Colon)Inhibition of mTORC1 and mTORC2 signaling pathways, G2/M phase arrest, mitochondrial-mediated apoptosis. nih.gov
N-(2-hydroxyphenyl)-2-phenazinamine (NHP) A549 (Lung), H520 (Lung)Induction of p53-mediated intrinsic apoptosis, generation of oxidative stress, upregulation of caspases. nih.gov
N-hydroxybenzamide derivatives HCT116 (Colon)Inhibition of histone deacetylases (HDACs). nih.gov

Anti-inflammatory Response Mechanisms in Immune Cell Models

The potential anti-inflammatory properties of this compound can be inferred from studies on other compounds that modulate key inflammatory pathways in immune cells, such as macrophages. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which controls the expression of pro-inflammatory cytokines. nih.govfrontiersin.orgresearchgate.net

In vitro models using macrophage-like cell lines, such as RAW 264.7 and THP-1, are commonly used to study anti-inflammatory effects. nih.gov Upon stimulation with lipopolysaccharide (LPS), these cells produce inflammatory mediators like nitric oxide (NO) and cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Research on Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) in LPS-stimulated THP-1 cells and peripheral blood mononuclear cells (PBMCs) demonstrated significant inhibition of IL-6, IL-1β, IL-8, and TNF-α. nih.gov The study suggested that the anti-inflammatory effect was mediated through the inhibition of the NF-κB pathway. nih.gov

The general mechanism of NF-κB activation involves the phosphorylation and subsequent degradation of its inhibitor, IκB. This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. youtube.com Compounds with anti-inflammatory activity often work by preventing the degradation of IκB or blocking the nuclear translocation of NF-κB.

Given that many HDAC inhibitors have also been shown to possess anti-inflammatory properties by modulating the NF-κB pathway, it is plausible that this compound could exhibit similar effects. The acetylation of non-histone proteins, including components of the NF-κB signaling pathway, by HDAC inhibitors can lead to a reduction in inflammatory responses.

Table 2: Anti-inflammatory Mechanisms of a Related Compound in Immune Cell Models

CompoundImmune Cell Model(s)Key Mechanistic Findings
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) THP-1, PBMCsInhibition of pro-inflammatory cytokines (IL-6, IL-1β, IL-8, TNF-α) through blockage of the NF-κB pathway. nih.gov

Neuronal Cell Line Investigations into Neurotransmitter Regulation

The investigation of this compound's effects on neuronal cell lines and neurotransmitter regulation is an emerging area of research. Neurotransmitters are crucial chemical messengers that regulate a vast array of physiological and cognitive processes. nih.gov Key neurotransmitters include glutamate (B1630785), the primary excitatory neurotransmitter, and serotonin (B10506) (5-hydroxytryptamine), which is involved in mood, sleep, and other functions. nih.govfrontiersin.org

In vitro studies using cultured neuronal cells, such as those from the hippocampus, are instrumental in understanding how compounds can modulate neuronal activity. nih.gov For example, research has shown that L-phenylalanine can specifically inhibit the function of N-methyl-D-aspartate (NMDA) receptors, a type of glutamate receptor, in rat hippocampal neurons. nih.gov This inhibition was found to be competitive at the glycine-binding site of the NMDA receptor. nih.gov Excessive activation of NMDA receptors by glutamate can lead to excitotoxicity, a process implicated in neurodegenerative diseases. mdpi.comsemanticscholar.org

While there is no direct evidence for this compound's role in neurotransmitter regulation, the known effects of some HDAC inhibitors in neurodegenerative models suggest potential neuroprotective mechanisms. nih.gov These can include the regulation of gene expression involved in neuronal survival and plasticity. The potential for this compound to cross the blood-brain barrier and interact with neuronal targets would be a critical factor in its ability to modulate neurotransmitter systems. Further research is required to explore whether this compound can affect the synthesis, release, or receptor binding of key neurotransmitters like glutamate and serotonin in neuronal cell line models.

Advanced Cell Imaging and Labeling Techniques for Subcellular Localization

Determining the subcellular localization of a compound is crucial for understanding its mechanism of action. Advanced cell imaging techniques, particularly fluorescence microscopy, are powerful tools for visualizing the distribution of small molecules within cells in real-time. nih.gov

To visualize a compound like this compound, it would typically need to be fluorescent itself or be tagged with a fluorescent probe. The development of fluorescently labeled analogues allows for direct observation of the compound's uptake, distribution, and accumulation in different cellular compartments, such as the nucleus, cytoplasm, or specific organelles like mitochondria. nih.gov

While no specific studies have been published on the use of advanced imaging to determine the subcellular localization of this compound, the methodologies are well-established. For instance, if this compound acts as an HDAC inhibitor, it would be expected to accumulate in the nucleus where most HDACs are located. Fluorescence microscopy could confirm this nuclear localization. Techniques like Förster Resonance Energy Transfer (FRET) could even be employed to study the interaction of a fluorescently labeled this compound with its target proteins within the cell. nih.gov The insights gained from such studies would be invaluable in confirming its molecular targets and elucidating its mechanism of action at a subcellular level.

In Vivo Mechanistic Studies in Preclinical Disease Models

Pharmacokinetic and Pharmacodynamic Modeling Methodologies in Preclinical Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Methodologies

ADME studies are fundamental in preclinical research to characterize the pharmacokinetic profile of a new chemical entity. These studies typically involve the administration of the compound to animal models to determine its fate within the body.

Methodologies for these studies often include:

Pharmacokinetic Samplying: Collection of biological matrices such as blood, plasma, urine, and feces at various time points after administration of the compound.

Bioanalytical Methods: The use of sensitive analytical techniques, most commonly liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of the parent compound and its metabolites in the collected biological samples.

Pharmacokinetic Parameter Calculation: The data obtained from bioanalysis is used to calculate key pharmacokinetic parameters.

A representative table of pharmacokinetic parameters that would be determined is shown below.

Table 1: Representative Pharmacokinetic Parameters

Parameter Description
Cmax Maximum (peak) plasma concentration
Tmax Time to reach maximum plasma concentration
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance

Note: No specific data is available for N-hydroxy-N-phenylpentanamide.

Correlation of Compound Exposure with Mechanistic Biomarker Modulation

A key aspect of in vivo studies is to establish a relationship between the concentration of the compound in the body (exposure) and its effect on biological markers (biomarkers) related to the compound's mechanism of action. This is often referred to as pharmacokinetic/pharmacodynamic (PK/PD) modeling.

The process generally involves:

Measuring compound concentrations in plasma or target tissues over time.

Simultaneously measuring the levels or activity of a relevant biomarker.

Correlating the pharmacokinetic data with the biomarker data to understand the exposure-response relationship.

Identification and Validation of Mechanistic Biomarkers in Preclinical Settings

Mechanistic biomarkers are crucial tools in drug development. They are measurable indicators that provide information about the biological activity of a compound in relation to its therapeutic target.

The identification and validation process for a new compound would typically follow these steps:

Hypothesis Generation: Based on the in vitro mechanism of action of the compound, potential biomarkers are hypothesized.

In Vitro and Ex Vivo Testing: The response of the potential biomarkers to the compound is tested in cell cultures or tissue samples.

In Vivo Model Testing: The most promising biomarkers are then evaluated in preclinical animal models to confirm that their modulation correlates with the administration and activity of the compound.

An example of how biomarker data could be presented is provided in the table below.

Table 2: Hypothetical Biomarker Modulation Data

Biomarker Change in Expression/Activity Correlation with Compound Exposure
Protein X Up-regulation / Down-regulation Positive / Negative
Enzyme Y Inhibition / Activation Dose-dependent

Note: This table is for illustrative purposes only, as no specific biomarker data for this compound has been identified.

N Hydroxy N Phenylpentanamide As a Chemical Probe in Chemical Biology Research

Design Principles for High-Quality Chemical Probes

The design of a high-quality chemical probe, including one based on the N-hydroxy-N-phenylpentanamide scaffold, adheres to several key principles. These principles aim to ensure that the probe is a precise tool for studying a specific biological target.

A fundamental feature of many hydroxamic acid-based probes is their ability to act as inhibitors of metalloenzymes. acs.org A common design strategy for such inhibitors involves a tripartite structure: a metal-binding group, a linker, and a "cap" group that interacts with the surface of the target protein. In the case of this compound, the N-hydroxypentanamide moiety serves as the crucial zinc-binding group, capable of coordinating with the zinc ion in the active site of enzymes like histone deacetylases (HDACs). nih.govnih.gov The pentyl chain can be considered a linker, and the N-phenyl group acts as the cap, which can be modified to enhance potency and selectivity. rsc.org

The synthesis of such probes is a critical aspect of their design. Generally, hydroxamic acids can be synthesized from the corresponding carboxylic acids or their activated derivatives, such as esters or acyl chlorides, by reaction with hydroxylamine. mdpi.comnih.gov For this compound, a plausible synthetic route would involve the reaction of pentanoyl chloride with N-phenylhydroxylamine. The modular nature of this synthesis allows for the systematic modification of each component of the probe to optimize its properties. For instance, variations in the linker length and the substitution pattern on the phenyl ring can be explored to improve target engagement and selectivity. rsc.org

Applications in Biological Target Identification and Validation

Chemical probes like this compound are valuable tools for identifying and validating novel biological targets for therapeutic intervention.

By selectively inhibiting a specific protein, a chemical probe can help to elucidate its function in a cellular context. Hydroxamic acids have been instrumental in understanding the role of HDACs in gene expression. nih.gov For example, the use of HDAC inhibitors has demonstrated the critical role of histone acetylation in chromatin remodeling and the regulation of transcription. nih.gov While specific studies on this compound are lacking, its structural similarity to known HDAC inhibitors suggests it could potentially be used to probe the function of specific HDAC isoforms in various biological processes.

The application of activity-based protein profiling (ABPP) with suitably modified hydroxamic acid probes can further aid in target identification. nih.gov An ABPP probe derived from a parent hydroxamic acid could be used to covalently label its protein target(s) in a complex biological sample, allowing for their subsequent identification by mass spectrometry. nih.gov

Genetic methods like CRISPR and RNA interference (RNAi) are powerful techniques for studying protein function by altering gene expression. However, chemical probes offer several complementary advantages. While genetic approaches operate at the level of gene transcription or translation, chemical probes act directly on the protein, often with rapid and reversible effects. This temporal control allows for the study of dynamic cellular processes that may not be amenable to the slower timescale of genetic perturbations.

Furthermore, a chemical probe can be used to target a specific enzymatic activity of a multifunctional protein, whereas genetic knockout would abolish all functions of the protein. For a target like an HDAC, a chemical probe such as this compound could inhibit its deacetylase activity without affecting other potential protein-protein interactions. This specificity provides a more nuanced understanding of the protein's role.

Integration into High-Throughput Screening Campaigns for Lead Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for activity against a specific biological target. wits.ac.za Hydroxamic acids are well-suited for inclusion in HTS campaigns due to their known ability to interact with important enzyme classes.

Biochemical assays are frequently employed in HTS to measure the direct interaction of a compound with a purified target protein. acs.org For instance, a library containing this compound and its analogs could be screened against a panel of purified HDAC enzymes to identify potent and selective inhibitors. The development of sensitive and robust assays, such as those based on fluorescence or luminescence, is crucial for the successful implementation of HTS. acs.org Colorimetric assays have also been developed for some enzymes where the product of the enzymatic reaction can be converted into a colored compound, as has been demonstrated for nitrile hydratase. wits.ac.za

The data generated from HTS can provide valuable structure-activity relationships (SAR), guiding the optimization of initial "hit" compounds into more potent and selective "lead" compounds. For example, screening a focused library of N-hydroxy-N-phenylalkanamides with varying alkyl chain lengths and phenyl substitutions could reveal key structural features required for optimal target inhibition.

Development of Derivatized Probes for Advanced Research (e.g., Fluorescent, Affinity Tags)

To facilitate more advanced biological studies, a chemical probe can be derivatized with various functional groups.

Fluorescent Probes: The attachment of a fluorophore to a hydroxamic acid can create a probe for visualizing the target protein within living cells. Coumarin and rhodamine are two examples of fluorophores that have been successfully incorporated into hydroxamic acid structures. nih.govnih.gov For example, a coumarin-hydroxamic acid hybrid has been designed to act as both an antiproliferative agent and a fluorescent probe. nih.gov Similarly, a rhodamine-based cyclic hydroxamate has been developed as a fluorescent pH probe for imaging acidic organelles like lysosomes. nih.govmdpi.com A fluorescent version of this compound could be synthesized by incorporating a fluorescent moiety, enabling studies of its subcellular localization and interaction with its target in real-time.

Affinity Tags: The addition of an affinity tag, such as biotin, to a chemical probe allows for the isolation of its protein target from a complex mixture. This technique, known as affinity purification or pull-down, is a powerful method for target identification and validation. A biotinylated derivative of this compound could be used to capture its binding partners from cell lysates, which can then be identified by mass spectrometry.

Role in Mechanistic Chemical Biology Investigations

Chemical probes are indispensable for dissecting the molecular mechanisms of biological processes. Hydroxamic acid-based probes have been pivotal in understanding the catalytic mechanism of metalloenzymes. nih.gov

Molecular docking studies and X-ray crystallography can provide detailed insights into how a hydroxamic acid probe binds to its target enzyme. For HDAC inhibitors, the hydroxamic acid group typically chelates the active site zinc ion, while the linker and cap groups make additional contacts with the protein, contributing to binding affinity and selectivity. tandfonline.com Mechanistic studies with probes like this compound could reveal the specific interactions that govern its binding to a target protein, providing a rationale for its observed biological activity.

Furthermore, these probes can be used to study the downstream consequences of inhibiting a particular enzyme. For instance, treating cells with an HDAC inhibitor and subsequently analyzing changes in gene expression through transcriptomics can reveal the specific genes and pathways regulated by that HDAC. Such mechanistic investigations are crucial for understanding the physiological and pathological roles of the target protein.

Future Research Directions and Translational Perspectives

Exploration of Novel Molecular Targets and Pathways

The initial and most critical step in characterizing N-hydroxy-N-phenylpentanamide would be the identification of its molecular targets. The presence of the hydroxamic acid moiety strongly suggests that its primary targets could be zinc-dependent enzymes. High-throughput screening against a panel of such enzymes would be a logical starting point. Techniques like differential scanning fluorimetry (DSF) or isothermal titration calorimetry (ITC) could be employed to confirm direct binding to any identified "hit" proteins.

Once a primary target is identified, the subsequent exploration of the signaling pathways it modulates is paramount. For instance, if this compound is found to inhibit a specific HDAC isozyme, downstream pathway analysis would involve investigating changes in the acetylation status of key histone and non-histone proteins. This, in turn, would lead to examining alterations in gene expression profiles through techniques like RNA-sequencing, ultimately linking the compound's molecular action to a cellular phenotype.

Development of Advanced this compound Analogues with Enhanced Selectivity and Potency

Following the identification of a lead compound's molecular target, the development of analogues with improved properties is a standard in drug discovery. For this compound, this would involve systematic modifications to its structure. Structure-activity relationship (SAR) studies would guide this process. For example, the phenyl ring could be substituted with various functional groups to enhance binding affinity or to modulate pharmacokinetic properties. The pentyl chain could be shortened, lengthened, or rigidified to improve selectivity for a specific enzyme isoform.

The goal of such an analogue development program would be to achieve not only higher potency but, crucially, greater selectivity. Many hydroxamic acid-based drugs suffer from off-target effects due to their broad-spectrum inhibition of metalloenzymes. Designing analogues that can discriminate between closely related enzymes is a significant but essential challenge.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of the biological effects of this compound and its advanced analogues, an integrated multi-omics approach would be indispensable. This would involve combining data from genomics, transcriptomics, proteomics, and metabolomics. For instance, transcriptomic analysis (RNA-seq) could reveal the genes whose expression is altered by the compound. Proteomics could then identify changes in protein levels and post-translational modifications, such as acetylation, providing a more direct link to the compound's enzymatic targets.

Metabolomic studies could uncover alterations in cellular metabolic pathways, offering insights into the functional consequences of target engagement. The integration of these disparate datasets, often a significant bioinformatic challenge, would be crucial for constructing a comprehensive model of the compound's mechanism of action and for identifying potential biomarkers of its activity.

Addressing Current Research Challenges and Methodological Limitations

The prospective research on this compound is not without its challenges. A primary hurdle is the very lack of existing data. The synthesis of the compound itself would be the first step, and while likely achievable through standard organic chemistry techniques, it requires dedicated resources.

Furthermore, the development of selective analogues is a well-documented challenge for hydroxamic acids. Overcoming this would necessitate sophisticated computational modeling and high-throughput screening capabilities. Another significant methodological limitation in multi-omics studies is the potential for generating vast amounts of data that can be difficult to interpret and integrate into a coherent biological narrative.

Role as a Preclinical Lead Compound for Further Biomedical Investigation

Should initial studies reveal a promising biological activity profile with a well-defined mechanism of action, this compound could emerge as a valuable preclinical lead compound. A lead compound is a chemical entity that has shown promise for treating a particular disease and may be a starting point for the development of a new drug. Its progression would then involve a battery of preclinical tests, including cell-based assays to determine its efficacy in disease models and preliminary in vivo studies in animal models to assess its pharmacokinetic properties and initial safety profile.

The journey from a preclinical lead to a clinical candidate is arduous, but for a novel compound like this compound, it represents the potential to unlock new therapeutic avenues. The foundational research outlined above would be the critical first step in determining if this enigmatic compound holds such promise.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.